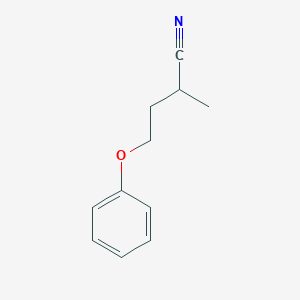
2-Methyl-4-phenoxybutanenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-4-phenoxybutanenitrile is an organic compound with the molecular formula C11H13NO It is characterized by a nitrile group (-CN) attached to a butane chain, which is further substituted with a methyl group at the second position and a phenoxy group at the fourth position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-phenoxybutanenitrile typically involves a multi-step process. One common method is the nucleophilic substitution reaction where a suitable halide precursor reacts with a phenoxy group. For instance, 2-methyl-4-chlorobutanenitrile can be reacted with phenol in the presence of a base such as potassium carbonate to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions, such as temperature and pressure, can enhance the yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-Methyl-4-phenoxybutanenitrile can undergo various chemical reactions, including:
Oxidation: The nitrile group can be oxidized to form corresponding amides or carboxylic acids.
Reduction: Reduction of the nitrile group can yield primary amines.
Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO) or chromium trioxide (CrO) can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH) or catalytic hydrogenation using palladium on carbon (Pd/C) are common reducing agents.
Substitution: Electrophilic aromatic substitution can be facilitated using reagents like bromine (Br) or nitric acid (HNO).
Major Products Formed
Oxidation: Amides or carboxylic acids.
Reduction: Primary amines.
Substitution: Halogenated or nitrated derivatives of the phenoxy group.
Aplicaciones Científicas De Investigación
2-Methyl-4-phenoxybutanenitrile has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: Its derivatives may be used in the study of enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Methyl-4-phenoxybutanenitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing metabolic pathways. The nitrile group can act as a nucleophile or electrophile, depending on the reaction conditions, facilitating various chemical transformations.
Comparación Con Compuestos Similares
Similar Compounds
2-Methyl-4-phenoxybutanoic acid: Similar structure but with a carboxylic acid group instead of a nitrile.
4-Phenoxybutanenitrile: Lacks the methyl substitution at the second position.
2-Methyl-4-phenoxybutanamide: Contains an amide group instead of a nitrile.
Uniqueness
2-Methyl-4-phenoxybutanenitrile is unique due to the presence of both a nitrile and a phenoxy group, which imparts distinct chemical reactivity and potential for diverse applications. Its structural features allow for specific interactions in chemical and biological systems, making it a valuable compound for research and industrial purposes.
Propiedades
Fórmula molecular |
C11H13NO |
|---|---|
Peso molecular |
175.23 g/mol |
Nombre IUPAC |
2-methyl-4-phenoxybutanenitrile |
InChI |
InChI=1S/C11H13NO/c1-10(9-12)7-8-13-11-5-3-2-4-6-11/h2-6,10H,7-8H2,1H3 |
Clave InChI |
JWLCCNBLJBINGT-UHFFFAOYSA-N |
SMILES canónico |
CC(CCOC1=CC=CC=C1)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


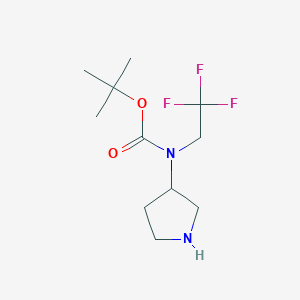
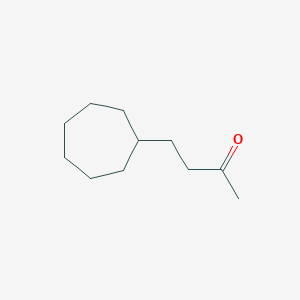
![5-[2-(Benzyloxy)phenyl]-1,3-oxazolidin-2-one](/img/structure/B13525434.png)
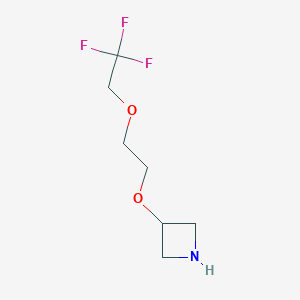


![N-[1-(2-aminoethyl)piperidin-4-yl]cyclopropanesulfonamide](/img/structure/B13525457.png)

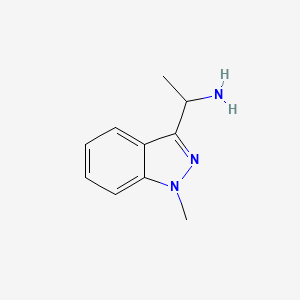
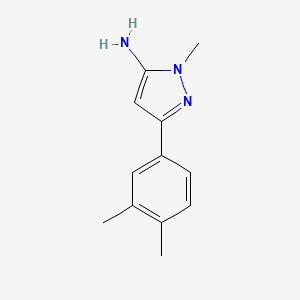
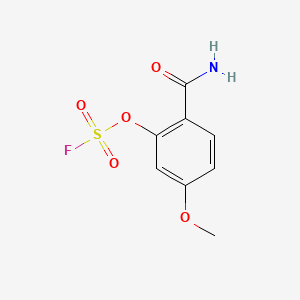


![N-propyl-N-[2-(2,4,5-trichlorophenoxy)ethyl]-1H-imidazole-1-carboxamide](/img/structure/B13525491.png)
